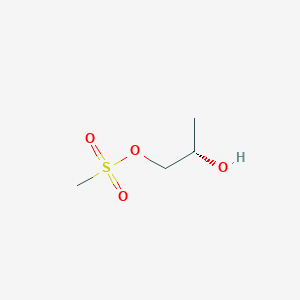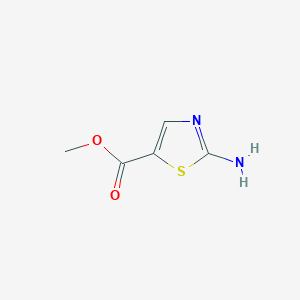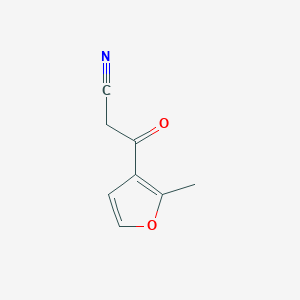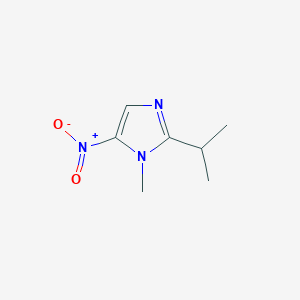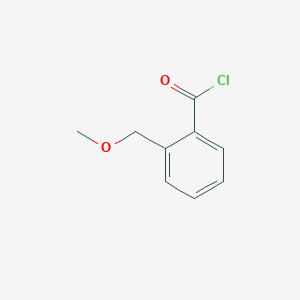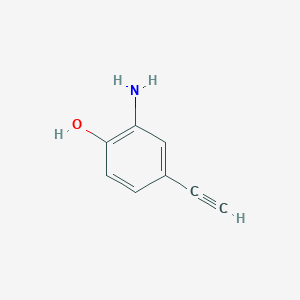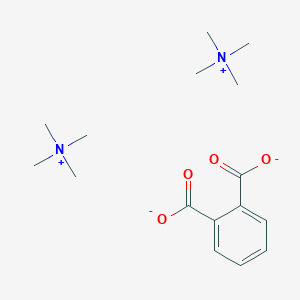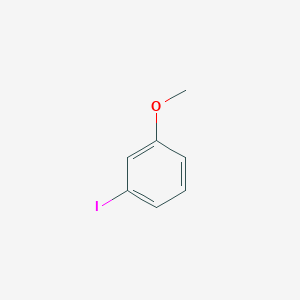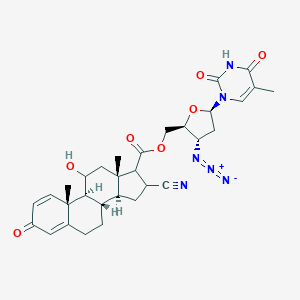
Choad-azt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choad-azt is a synthetic compound that has been developed for scientific research purposes. It has been widely used in various fields of research such as pharmacology, biochemistry, and medicinal chemistry. Choad-azt is a unique compound that has a wide range of applications in scientific research.
Wirkmechanismus
Choad-azt works by inhibiting the activity of the reverse transcriptase enzyme. The reverse transcriptase enzyme is responsible for the replication of viral DNA in infected cells. Choad-azt binds to the active site of the reverse transcriptase enzyme and prevents the replication of viral DNA. This leads to the inhibition of viral replication and the suppression of viral load in infected cells.
Biochemische Und Physiologische Effekte
Choad-azt has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in infected cells. Choad-azt has also been shown to reduce the replication of viral DNA in infected cells. It has been shown to suppress viral load in infected cells and reduce the spread of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
Choad-azt has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme and has been shown to be effective in suppressing viral replication. Choad-azt has also been shown to be stable in various experimental conditions. However, Choad-azt has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. Choad-azt may also have some side effects that could affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Choad-azt in scientific research. Choad-azt could be used to develop new drugs that are more effective in treating viral infections. It could also be used to study the mechanism of action of various drugs. Choad-azt could also be used to develop new diagnostic tools for the detection of viral infections. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Conclusion:
Choad-azt is a synthetic compound that has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been shown to inhibit the activity of the reverse transcriptase enzyme and reduce the replication of viral DNA in infected cells. It has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of Choad-azt in scientific research.
Synthesemethoden
Choad-azt is synthesized using a multi-step process. The synthesis process involves the use of various chemical reagents such as sodium hydroxide, acetic anhydride, and hydrochloric acid. The process starts with the conversion of 3'-azido-2',3'-dideoxythymidine (AZT) to the corresponding 3'-amino-2',3'-dideoxythymidine (ADT) using sodium hydroxide. The ADT is then acetylated with acetic anhydride to obtain 3'-acetoamido-2',3'-dideoxythymidine (AADT). The AADT is then treated with hydrochloric acid to obtain Choad-azt.
Wissenschaftliche Forschungsanwendungen
Choad-azt has a wide range of applications in scientific research. It has been used as a tool compound in the study of various diseases such as cancer, HIV, and hepatitis. Choad-azt has been used to study the mechanism of action of various drugs. It has also been used to develop new drugs that are more effective in treating diseases.
Eigenschaften
CAS-Nummer |
148335-29-9 |
|---|---|
Produktname |
Choad-azt |
Molekularformel |
C31H36N6O7 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |
InChI-Schlüssel |
OKRHRZHHNPBYMD-QCRCDDJHSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |
Synonyme |
3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



